

Commercial Sourcing and Synthetic Applications of 4-tert-Butylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Tert-butylcyclohexanone

Cat. No.: B146137

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources for **4-tert-butylcyclohexanone**, a key starting material in organic synthesis. The guide details typical product specifications, presents a selection of suppliers, and outlines established experimental protocols for its use, particularly in the stereoselective reduction to 4-tert-butylcyclohexanol. This information is intended to assist researchers and drug development professionals in sourcing high-quality reagents and implementing well-documented synthetic procedures.

Commercial Availability and Specifications

4-tert-Butylcyclohexanone is readily available from a variety of chemical suppliers, ranging from large multinational corporations to more specialized manufacturers. The compound is typically offered in various purity grades, with 98% or 99% being the most common for research and development purposes. For applications in pharmaceutical development, sourcing from suppliers who provide detailed Certificates of Analysis (CoA) with lot-specific purity data (often determined by Gas Chromatography, GC) is critical.

Below is a summary of representative commercial sources and their typical product specifications. Researchers should always consult the supplier's specific documentation for the most current and detailed information.

Supplier	CAS Number	Purity (Typical)	Appearance	Melting Point (°C)	Boiling Point (°C)	Notes
Sigma-Aldrich	98-53-3	99%	Crystals	47-50	113-116 (at 20 mmHg)	Provides detailed specifications and access to CoA. [1]
Alfa Aesar	98-53-3	99%	Crystals with a minty odor	46-47	110-112 (at 18 mmHg)	Example CoA available showing lot-specific data. [2] [3]
Thermo Scientific	98-53-3	≥98.5%	White to pale yellow crystals or crystalline powder	46-52	Not specified	Offers various quantities for purchase online. [4]
TCI Chemicals	98-53-3	>97.0% (GC)	White to almost white powder to crystal	48.0-51.0	Not specified	Provides GC-based purity specifications.
Kemphar International	98-53-3	NLT 97.0% (GC)	White to almost white powder to crystal	48.0-51.0	Not specified	Indian-based manufacturer and supplier. [5]
Eastfine	98-53-3	≥98% (min. 99% also available)	White solid	47-50	225 (at 1013 hPa)	Manufacturer with a focus on industrial-

						scale supply. [6] [7]
J&K Scientific	98-53-3	99%	Not specified	Not specified	Not specified	Supplier for laboratory chemicals. [8]

Experimental Protocols

4-tert-Butylcyclohexanone is a classic substrate in stereochemistry studies, particularly in diastereoselective reduction reactions to form cis- and trans-4-tert-butylcyclohexanol. The bulky tert-butyl group effectively locks the cyclohexane ring in a specific conformation, making it an excellent model for studying the facial selectivity of hydride attacks.

Protocol 1: Diastereoselective Reduction with Sodium Borohydride

This procedure is a common undergraduate and research laboratory experiment to demonstrate the principles of stereoselectivity. The reduction of **4-tert-butylcyclohexanone** with sodium borohydride typically yields a mixture of the cis and trans alcohol isomers, with the trans isomer being the major product due to the preferential equatorial attack of the hydride on the carbonyl carbon.

Materials:

- **4-tert-butylcyclohexanone** (50 mg)
- Methanol (0.5 mL)
- Sodium borohydride (NaBH_4) (12.2 mg)
- 0.05 M Hydrochloric acid (HCl)
- Dichloromethane (CH_2Cl_2)

- Anhydrous sodium sulfate (Na_2SO_4)
- Conical vial, magnetic stirrer, air condenser, drying tube

Procedure:

- In a tared conical vial equipped with a magnetic stirrer, dissolve 50 mg of **4-tert-butylcyclohexanone** in 0.5 mL of methanol.
- Attach an air condenser to the vial. Through the condenser, add 12.2 mg of sodium borohydride in three portions while stirring.
- Cap the condenser with a drying tube containing calcium chloride.
- Allow the reaction to stir for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After 30 minutes, quench the reaction by the dropwise addition of 0.05 M HCl.
- Extract the product from the reaction mixture three times with 0.25 mL portions of dichloromethane.
- Combine the organic extracts in a test tube containing approximately 500 mg of anhydrous sodium sulfate to remove any residual water.
- Filter the dried organic solution through a cotton-plugged pipette into a tared 5 mL conical vial.
- Evaporate the solvent to yield the product, a mixture of cis- and trans-4-tert-butylcyclohexanol. The ratio of isomers can be determined by ^1H -NMR spectroscopy.^[9]

Protocol 2: Synthesis of cis-4-tert-Butylcyclohexanol via Catalytic Hydrogenation

For applications requiring the cis isomer, a catalytic hydrogenation approach can be employed. The use of specific catalysts can favor the formation of the axial alcohol. The following is a summary of a procedure using an iridium catalyst.

Materials:

- **4-tert-butylcyclohexanone** (30.8 g, 0.200 mole)
- Iridium tetrachloride (4.0 g, 0.012 mole)
- Concentrated hydrochloric acid (4.5 mL)
- Trimethyl phosphite (52 g, 0.42 mole)
- 2-Propanol (635 mL)
- Diethyl ether
- Anhydrous magnesium sulfate or potassium carbonate

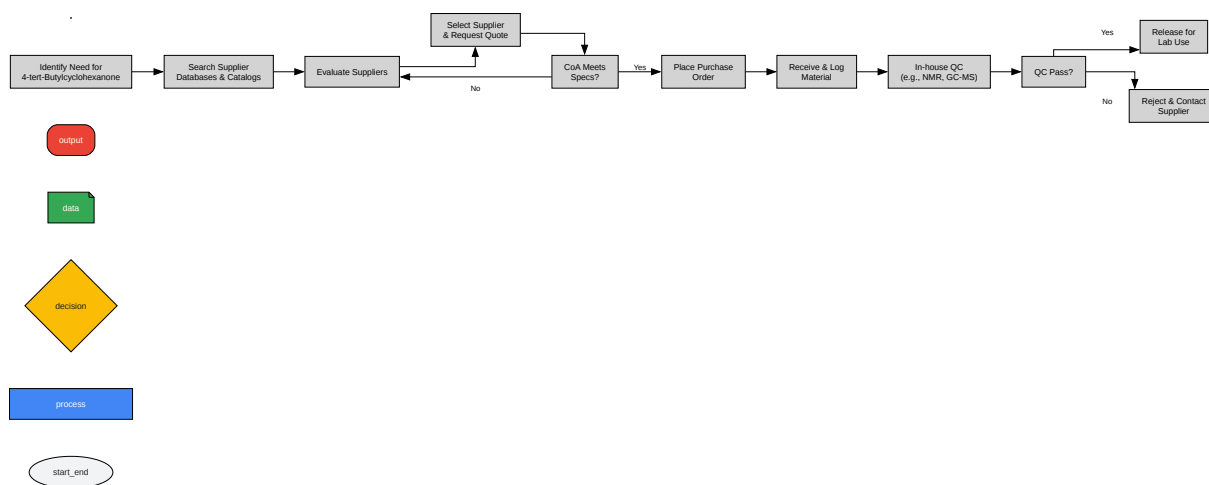
Procedure:

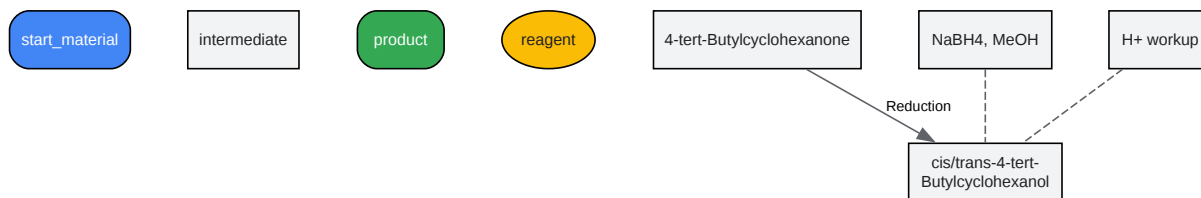
- Prepare the catalyst solution by dissolving 4.0 g of iridium tetrachloride in 4.5 mL of concentrated hydrochloric acid, followed by the addition of 180 mL of water and then 52 g of trimethyl phosphite.
- In a 2-L flask equipped with a reflux condenser, dissolve 30.8 g of **4-tert-butylcyclohexanone** in 635 mL of 2-propanol.
- Add the catalyst solution to the solution of **4-tert-butylcyclohexanone**.
- Heat the mixture at reflux for 48 hours. The reaction progress can be monitored by GC.
- After the reaction is complete, remove the 2-propanol using a rotary evaporator.
- Dilute the remaining solution with 250 mL of water and extract with four 150-mL portions of diethyl ether.
- Combine the ether extracts, wash with two 100-mL portions of water, and dry over anhydrous magnesium sulfate or potassium carbonate.
- Concentrate the dried solution on a rotary evaporator to yield the crude product.

- Analysis of the crude product by GC typically shows a high percentage of the cis-alcohol. Recrystallization from aqueous ethanol can be performed to obtain the pure cis-isomer.[6]

Visualizing the Procurement and Synthetic Workflow

The following diagrams illustrate the key processes involved in sourcing **4-tert-butylcyclohexanone** and its subsequent use in a typical synthetic pathway.





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- To cite this document: BenchChem. [Commercial Sourcing and Synthetic Applications of 4-tert-Butylcyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146137#commercial-sources-for-4-tert-butylcyclohexanone]

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